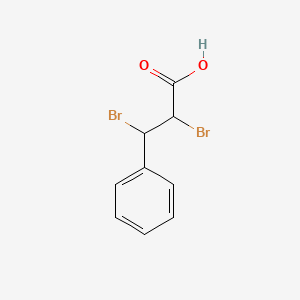

2,3-Dibromo-3-phenylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJWTHBNVZNQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953396 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-30-2, 31357-31-0 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry of 2,3-Dibromo-3-phenylpropanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical outcomes in the synthesis of 2,3-dibromo-3-phenylpropanoic acid, a classic example of electrophilic addition to an alkene. The synthesis, primarily achieved through the bromination of trans-cinnamic acid, is a cornerstone for understanding stereoselective and stereospecific reactions. The formation of specific stereoisomers is dictated by the reaction mechanism, which has significant implications for synthetic chemistry and drug development where precise three-dimensional structures are paramount.

Core Concepts: Stereoisomerism and Reaction Mechanism

The addition of bromine to the double bond of cinnamic acid creates two adjacent chiral centers at carbons 2 and 3. This results in the possibility of four distinct stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated by the prefixes erythro and threo.

-

Erythro isomers: The (2R, 3S) and (2S, 3R) enantiomers.

-

Threo isomers: The (2R, 3R) and (2S, 3S) enantiomers.

The stereochemical pathway of the reaction is governed by the mechanism of bromine addition. The widely accepted mechanism involves the electrophilic attack of bromine on the alkene, forming a cyclic bromonium ion intermediate.[1][2] This bridged ion is crucial as it shields one face of the molecule. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face (backside attack).[1] This process is termed anti-addition , as the two bromine atoms add to opposite sides of the original double bond.[2][3][4]

When the starting material is trans-cinnamic acid, the stereospecificity of the anti-addition mechanism leads exclusively to the formation of the erythro pair of enantiomers.[5][6] A hypothetical syn-addition (where both bromines add from the same face) would result in the threo isomers.[7]

Visualizing the Reaction Pathway

The following diagrams illustrate the stereospecific mechanism and a general laboratory workflow for the synthesis.

Caption: Figure 1: Stereospecific Anti-Addition Mechanism.

Caption: Figure 2: General Experimental Workflow.

Quantitative Data: Stereoisomer Properties

The most direct method for identifying the resulting diastereomer in a laboratory setting is by measuring the melting point. The significant difference between the melting points of the erythro and threo products provides clear evidence of the reaction's stereochemical outcome.[5]

| Stereoisomer Pair | Configuration | Stereochemistry of Addition | Melting Point (°C) |

| Erythro | (2R, 3S) & (2S, 3R) | anti-addition | 202–204[6][8] |

| Threo | (2R, 3R) & (2S, 3S) | syn-addition | 93–95[6][8] |

Detailed Experimental Protocols

The synthesis can be performed using several methods. Below are protocols derived from established laboratory procedures.

Safety Precaution: All procedures involving bromine or its vapors must be conducted in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[9] Acetic acid is corrosive.[10] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Method 1: Bromination using Br₂ in Acetic Acid [5][8]

-

Preparation: In a 50 mL Erlenmeyer flask, dissolve 10.0 mmol of trans-cinnamic acid in 6.0 mL of glacial acetic acid. Place the flask on a magnetic stirrer.

-

Bromine Addition: Prepare a 1.25 M solution of bromine (Br₂) in glacial acetic acid. Slowly add 8.2 mL of this solution to the cinnamic acid mixture in portions over approximately 30 minutes. The reddish-brown color of bromine should fade after each addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes. The product, this compound, will begin to precipitate.

-

Quenching: If the mixture retains a distinct yellow or orange color, add cyclohexene dropwise until the solution is nearly colorless to quench the excess bromine.[5]

-

Isolation: Cool the reaction flask in an ice-water bath to complete crystallization.[8]

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with cold water to remove residual acetic acid. The product can be further purified by recrystallization from a 50% aqueous ethanol (B145695) solution.[8]

Method 2: Bromination using Pyridinium (B92312) Tribromide [10]

-

Preparation: To a 50 mL round-bottom flask, add 8.0 mmol of trans-cinnamic acid, 4.0 mL of glacial acetic acid, and 8.0 mmol of pyridinium tribromide. Add a magnetic stir bar.

-

Reaction: Assemble a reflux apparatus and heat the mixture in a hot water bath at 60°C for approximately one hour.

-

Isolation: After cooling the reaction to room temperature, add 15 mL of water and cool the mixture further in an ice bath to induce crystallization.

-

Purification: Collect the crystals via vacuum filtration and rinse them with cold deionized water. Recrystallize the crude product from a mixed solvent system of ethanol and water.

Method 3: Green Synthesis using In Situ Bromine Generation [11]

-

Preparation: In a 100 mL round-bottomed flask, combine cinnamic acid (2.0 g, 13.5 mmol), sodium bromide (3.26 g, 30.0 mmol), and sodium perborate (B1237305) (2.29 g, 15.0 mmol) in 25 mL of glacial acetic acid.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Workup: Dilute the reaction with 50 mL of 2 M aqueous HCl. Extract the product with diethyl ether (2 x 30 mL).

-

Purification: Combine the ether extracts and wash with water (3 x 50 mL). Dry the ether layer and evaporate the solvent to obtain the crude product, which can then be recrystallized.

Product Characterization

-

Melting Point: As detailed in the quantitative data table, a melting point of approximately 202-204°C confirms the formation of the erythro diastereomer, validating the anti-addition mechanism.[6][8] A melting point near 93-95°C would indicate the threo isomer from syn-addition.[6]

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure. The protons at C2 and C3 are diastereotopic and will appear as distinct signals, typically doublets, with a coupling constant characteristic of their dihedral angle. The aromatic protons will appear in the range of 7.2-7.5 ppm, while the carboxylic acid proton signal is typically found downfield around 11.0 ppm.[12] The signals for the C-H protons adjacent to the bromine atoms are expected between 5.10-5.45 ppm.[12]

Conclusion

References

- 1. homework.study.com [homework.study.com]

- 2. chemconnections.org [chemconnections.org]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. scribd.com [scribd.com]

- 5. studylib.net [studylib.net]

- 6. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 7. scribd.com [scribd.com]

- 8. studylib.net [studylib.net]

- 9. scribd.com [scribd.com]

- 10. csub.edu [csub.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Mechanism of Bromine Addition to trans-Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the electrophilic addition of bromine to trans-cinnamic acid, a classic reaction in organic chemistry that serves as a pivotal example of stereospecificity. A thorough understanding of this mechanism is crucial for predicting and controlling the stereochemical outcomes of halogenation reactions in the synthesis of complex molecules, including pharmaceutical intermediates.

Reaction Mechanism and Stereochemistry

The addition of bromine to the carbon-carbon double bond of trans-cinnamic acid is a stereospecific electrophilic addition reaction.[1] The stereochemistry of the resulting product is dictated by the reaction mechanism, which predominantly proceeds through a cyclic bromonium ion intermediate, leading to a predictable anti-addition of the bromine atoms.[2][3][4]

The reaction begins with the electrophilic attack of the bromine molecule on the π-electrons of the alkene in trans-cinnamic acid. This interaction leads to the formation of a three-membered ring intermediate known as a bromonium ion.[5] The formation of this cyclic ion is key to the stereospecificity of the reaction.[5]

Subsequently, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the two carbons in the bromonium ion ring. This attack occurs from the side opposite to the bulky bromonium ion, a process known as backside attack.[6] This anti-addition pathway ensures that the two bromine atoms are added to opposite faces of the original double bond.[2][5]

Given that the starting material is the trans (E) isomer of cinnamic acid, the anti-addition of bromine results in the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.[7][8] This product is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[8] While an alternative mechanism involving a planar, open carbocation could lead to a mixture of syn and anti addition products, the bromonium ion mechanism is the well-established and dominant pathway for this reaction.[5][6][9]

Caption: Mechanism of bromine addition to trans-cinnamic acid.

Data Presentation

The stereochemical outcome of the bromination is most commonly confirmed by the melting point of the isolated product. The two possible diastereomeric products, erythro and threo, have significantly different melting points, allowing for straightforward identification.[10]

| Product Diastereomer | Stereoisomers | Addition Type | Melting Point (°C) |

| erythro -2,3-dibromo-3-phenylpropanoic acid | (2R, 3S) and (2S, 3R) | Anti | 202-204[8][10] |

| threo -2,3-dibromo-3-phenylpropanoic acid | (2R, 3R) and (2S, 3S) | Syn | 93.5-95[8][10] |

Experimental Protocols

Several protocols exist for the bromination of trans-cinnamic acid. The choice of bromine source and solvent can be adapted based on safety considerations and desired reaction conditions.

Protocol 1: Bromine in Acetic Acid[8][9]

This is a traditional method for the bromination of alkenes.

-

Reagents:

-

trans-Cinnamic acid: 10.0 mmol

-

Glacial Acetic Acid: ~14 mL

-

1.25 M Bromine in Acetic Acid: 8.2 mL

-

Cyclohexene (B86901) (for quenching)

-

-

Procedure:

-

Dissolve 10.0 mmol of trans-cinnamic acid in 6.0 mL of glacial acetic acid in a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Place a separatory funnel containing 8.2 mL of a 1.25 M bromine solution in acetic acid over the flask.

-

Add the bromine solution in several portions over approximately 30 minutes, stirring continuously. Wait for the red-brown color to fade to a light orange before adding the next portion.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 15 minutes.

-

If the orange color persists, add cyclohexene dropwise until the solution is nearly colorless.[9]

-

Cool the reaction mixture in an ice-water bath to induce crystallization.[4]

-

Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid.[6]

-

The crude product can be purified by recrystallization from an ethanol (B145695)/water mixture.[11]

-

Protocol 2: Using Pyridinium (B92312) Tribromide[11][12]

Pyridinium tribromide is a solid and thus a safer alternative to handling liquid bromine.[12]

-

Reagents:

-

trans-Cinnamic acid: 8.0 mmol

-

Pyridinium tribromide: 8.0 mmol

-

Glacial Acetic Acid: 4.0 mL

-

Water: 15 mL

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine 8.0 mmol of trans-cinnamic acid, 8.0 mmol of pyridinium tribromide, and 4.0 mL of glacial acetic acid.[11]

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture in a water bath at 60 °C under reflux for approximately 1 hour.[11]

-

After the reflux period, cool the reaction mixture to room temperature.

-

Induce precipitation by adding 15 mL of water.[12]

-

Further cool the mixture in an ice bath to maximize product precipitation.[11]

-

Collect the crystals by vacuum filtration and wash with cold deionized water.[11]

-

Purify the product by recrystallization from a mixed solvent system of ethanol and water.[11]

-

Protocol 3: Green Synthesis with In Situ Bromine Generation[13]

This method avoids the direct handling of molecular bromine by generating it in situ.

-

Reagents:

-

trans-Cinnamic acid: 13.5 mmol (2.0 g)

-

Sodium bromide (NaBr): 30.0 mmol (3.26 g)

-

Sodium perborate (B1237305) (NaBO₃·4H₂O): 15.0 mmol (2.29 g)

-

Glacial Acetic Acid: 25 mL

-

-

Procedure:

-

To a 100 mL round-bottom flask, add trans-cinnamic acid, sodium bromide, sodium perborate, and glacial acetic acid.[13]

-

Stir the mixture vigorously at room temperature for 2 hours.

-

After 2 hours, dilute the reaction mixture with 50 mL of 2 M aqueous HCl.

-

Extract the product with diethyl ether (2 x 30 mL).

-

Combine the organic extracts and wash with water (3 x 50 mL).[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Caption: General experimental workflow for the bromination of trans-cinnamic acid.

Conclusion

The bromination of trans-cinnamic acid is a stereospecific reaction that reliably produces the erythro diastereomer of this compound. The reaction proceeds via electrophilic addition through a cyclic bromonium ion intermediate, which dictates the observed anti-addition of the bromine atoms. This mechanism and its predictable stereochemical outcome make it an invaluable reaction in the toolkit of synthetic chemists and a foundational concept in the study of organic reaction mechanisms. The identity of the product is readily confirmed by its characteristic high melting point of ~204 °C, distinguishing it from the threo isomer that would result from syn-addition.

References

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemconnections.org [chemconnections.org]

- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. Overcoming Organic Chemistry: Bromination of trans-cinnamic acid [overcomingochem.blogspot.com]

- 9. studylib.net [studylib.net]

- 10. scribd.com [scribd.com]

- 11. csub.edu [csub.edu]

- 12. drnerz.com [drnerz.com]

- 13. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Erythro and Threo Isomers of 2,3-Dibromo-3-phenylpropanoic Acid

This guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of the erythro and threo isomers of 2,3-dibromo-3-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

The diastereomeric pair, erythro and threo-2,3-dibromo-3-phenylpropanoic acid, are products of the electrophilic addition of bromine to trans-cinnamic acid. The study of this reaction is a classic example in organic chemistry for elucidating the principles of stereochemistry and reaction mechanisms. The distinct physical and spectroscopic properties of these isomers allow for their identification and separation, providing a practical context for understanding the spatial arrangement of atoms in molecules.

Stereochemistry and Formation

The addition of bromine to the double bond of trans-cinnamic acid results in the formation of two new stereocenters at the C2 and C3 positions. This can lead to four possible stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo.

The stereochemical outcome of the bromination of trans-cinnamic acid is predominantly the result of an anti-addition mechanism. This proceeds through a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion bridge, leading to the formation of the threo isomers as the major product. However, under certain conditions, a syn-addition pathway may also occur to a lesser extent, yielding the erythro isomers. The stereochemical relationship and the dominant anti-addition mechanism are illustrated below.

Quantitative Data Summary

The physical and spectroscopic properties of the erythro and threo isomers are distinct, which is crucial for their identification and characterization. The following table summarizes key quantitative data gathered from various experimental findings.

| Property | Erythro Isomers | Threo Isomers |

| Melting Point (°C) | 202-204[1][2][3] | 93.5-95[1][2] |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | ~7.2-7.5[4] | Not explicitly detailed in search results |

| C-H (adjacent to Br) | ~5.10-5.45[4] | Not explicitly detailed in search results |

| Carboxylic Acid Proton | ~11.0[4] | Not explicitly detailed in search results |

| Molecular Weight ( g/mol ) | 307.97[2][3] | 307.97[2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of trans-cinnamic acid in a suitable solvent. The following are detailed methodologies based on established laboratory procedures.

Bromination of trans-Cinnamic Acid in Glacial Acetic Acid

This protocol describes a common method for the synthesis of the dibromo-adduct.

Materials:

-

trans-Cinnamic acid

-

Glacial acetic acid

-

1.25 M solution of bromine in acetic acid

-

Cyclohexene (B86901) (for quenching excess bromine)

-

Ice

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 10.0 mmol of trans-cinnamic acid in 6.0 mL of glacial acetic acid.[5]

-

Place the flask on a magnetic stirrer and secure a separatory funnel containing 8.2 mL of a 1.25 M bromine solution in acetic acid above the flask.[5]

-

Add the bromine solution dropwise over approximately 30 minutes with continuous stirring. The initial portions of the bromine solution should cause the cinnamic acid to dissolve.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 15 minutes.[5]

-

If the yellow or orange color of bromine persists, add cyclohexene dropwise until the solution becomes colorless or nearly colorless.[5]

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crystals with cold water to remove any remaining acetic acid.

Bromination of trans-Cinnamic Acid in Dichloromethane (B109758)

An alternative procedure utilizing dichloromethane as the solvent is also widely used.

Materials:

-

trans-Cinnamic acid

-

Dichloromethane

-

10% Bromine in dichloromethane solution

-

Ethanol (B145695) and water (for recrystallization)

Procedure:

-

In a 25-mL round-bottomed flask, combine 0.60 g of trans-cinnamic acid with 3.5 mL of dichloromethane and 2.0 mL of a 10% bromine in dichloromethane solution.[1]

-

Add a boiling stone and attach a reflux condenser.

-

Gently reflux the mixture in a water bath at 45-50°C for 30 minutes. The product will begin to precipitate as the reaction proceeds.[1]

-

If the bromine color fades, add more bromine solution dropwise until a light orange color persists.[1]

-

After the reflux period, cool the flask to room temperature and then in an ice-water bath for 10 minutes to ensure complete crystallization.[1]

-

Collect the crude product by vacuum filtration and wash the crystals three times with 2.0 mL portions of cold dichloromethane.[1]

-

Recrystallize the crude product from a mixed solvent of ethanol and water to obtain the purified product.[1][3]

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of the diastereomers of this compound. The chemical environment of the protons on the C2 and C3 carbons is different in the erythro and threo isomers, leading to distinct coupling constants (J-values) between them. While detailed side-by-side spectral data for both pure isomers is not extensively available in the provided search results, the expected regions for the proton signals have been reported.[4] The phenyl group protons typically appear in the aromatic region (around 7.2-7.5 ppm), the protons on the carbons bearing the bromine atoms are expected between 5.10 and 5.45 ppm, and the carboxylic acid proton gives a characteristic signal at a higher chemical shift, around 11.0 ppm.[4]

Conclusion

The synthesis and characterization of the erythro and threo isomers of this compound provide a valuable case study in stereochemistry and reaction mechanisms. The distinct melting points of the two diastereomers serve as a primary method for their identification. The experimental protocols outlined in this guide offer robust methods for the preparation and purification of these compounds, while spectroscopic techniques, particularly NMR, can provide deeper insights into their precise stereochemical structures. This knowledge is fundamental for scientists in organic synthesis and drug development where precise control and understanding of stereoisomerism are critical.

References

Unraveling the Solid-State Architecture of 2,3-Dibromo-3-phenylpropanoic Acid: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,3-Dibromo-3-phenylpropanoic acid, a halogenated derivative of cinnamic acid. Understanding the three-dimensional arrangement of molecules in the solid state is paramount in drug development for predicting stability, solubility, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for its synthesis and analysis, and visualizes the key processes involved.

Executive Summary

This compound, with the chemical formula C9H8Br2O2, has been shown to crystallize in at least two polymorphic forms: a monoclinic (P21/n) and an orthorhombic (Pnma or Pbca) form.[1][2] Both structures are characterized by the formation of inversion dimers through classic carboxylic acid O—H···O hydrogen bonds.[1][2] The aliphatic carbon atoms in the monoclinic structure exhibit disorder, being distributed over three sets of sites.[1][2] In the orthorhombic form, all non-bromide atoms are disordered over two positions.[3] This guide consolidates the crystallographic data from published studies to provide a comprehensive overview for researchers.

Experimental Protocols

The synthesis and crystallization of this compound are crucial steps in obtaining high-quality crystals suitable for X-ray diffraction analysis. The following sections detail the methodologies reported in the literature.

Synthesis of this compound

The primary method for synthesizing the title compound is the bromination of trans-cinnamic acid.[1][4]

Procedure:

-

trans-Cinnamic acid is dissolved in a suitable solvent, such as glacial acetic acid or dry ether.[1][5]

-

Excess bromine, either neat or as a solution (e.g., pyridinium (B92312) tribromide), is added to the solution.[1][4] When using dry ether, the reaction flask is cooled with ice-water, and the bromine is added slowly.[5]

-

The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.[5][6]

-

The crude product is precipitated by the addition of water.[1]

-

The precipitate is collected by filtration and washed with cold deionized water.[1][4]

Crystallization

Single crystals suitable for X-ray diffraction are obtained through recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a hot solvent system, typically a 1:1 ethanol-water mixture.[1][4]

-

The solution is allowed to cool slowly to room temperature, followed by further cooling (e.g., at 277 K or in an ice bath), to induce crystallization.[1][4]

-

Depending on the specific conditions, different crystal habits, such as colorless rods (orthorhombic) and thin plates (monoclinic), may be obtained.[1][2]

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX).[3]

-

X-ray diffraction data is collected at a low temperature (e.g., 100 K or 106 K) to minimize thermal vibrations.[7]

-

The collected data is processed, including cell refinement and data reduction, using software such as SAINT.[8]

-

An absorption correction is applied to the data (e.g., multi-scan using SADABS).[8]

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F², employing software like SHELXS97 and SHELXL97.[8]

Crystallographic Data

The crystallographic data for the two known polymorphs of this compound are summarized below for comparative analysis.

Monoclinic Polymorph

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.5382 (2) |

| b (Å) | 28.8640 (13) |

| c (Å) | 6.6112 (3) |

| β (°) | 111.9350 |

| V (ų) | 980.32 (7) |

| Z | 4 |

| Temperature (K) | 106 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.0356 |

| CCDC Reference | 1519137 |

| (Data sourced from Howard et al., 2016)[1][7][9] |

Orthorhombic Polymorph

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.0278 (1) |

| b (Å) | 9.7105 (1) |

| c (Å) | 29.2970 (4) |

| V (ų) | 1999.33 (4) |

| Z | 8 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.025 |

| CCDC Reference | 2219724 |

| (Data sourced from Thong et al., 2008)[8][10] |

Structural Analysis and Visualizations

The molecular and supramolecular structures of this compound are governed by its functional groups and the resulting intermolecular interactions.

Molecular Conformation and Disorder

In both polymorphs, the molecule consists of a phenyl ring and a propanoic acid chain substituted with two bromine atoms. A notable feature of both reported structures is the presence of disorder.[1] In the monoclinic form, the aliphatic carbons C1 and C2 are disordered over three positions with an occupancy ratio of 0.5:0.25:0.25.[1][2] The orthorhombic structure exhibits disorder in all carbon and oxygen atoms over two sites in a 2:1 ratio.[8]

Supramolecular Assembly: Hydrogen Bonding

A defining characteristic of the crystal packing in both polymorphs is the formation of centrosymmetric dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid moieties, creating an R²₂(8) ring motif.[1][2] These dimers are further linked by weaker C—H···Br hydrogen bonds, forming chains that propagate through the crystal lattice.[1][2]

Visualized Workflows and Relationships

To clarify the experimental and logical processes, the following diagrams are provided.

Caption: Synthesis and Crystallographic Analysis Workflow.

Caption: Polymorphic Forms of the Target Compound.

Conclusion

The crystal structure analysis of this compound reveals the existence of at least two polymorphs, monoclinic and orthorhombic. Both forms are stabilized by strong O—H···O hydrogen-bonded dimers, a common feature for carboxylic acids. The presence of disorder in both structures highlights the conformational flexibility of the molecule. The detailed experimental protocols and compiled crystallographic data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science, aiding in further studies on the physicochemical properties of this compound and its derivatives.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. 2,3-Dibromo-3-phenylpropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. csub.edu [csub.edu]

- 5. prepchem.com [prepchem.com]

- 6. murov.info [murov.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (r,s)-2,3-Dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2S,3R)-2,3-dibromo-3-phenylpropanoic acid | C9H8Br2O2 | CID 6994578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dibromo-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromo-3-phenylpropanoic acid, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for its synthesis and spectroscopic analysis, to support research and development activities.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, and carboxylic acid protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet | 1H |

| Phenyl (C₆H₅) | ~7.2 - 7.5 | Multiplet | 5H |

| Methine (CH-Br) | ~5.10 - 5.45 | Doublet | 1H |

| Methine (CH-Br) | ~5.10 - 5.45 | Doublet | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the stereoisomer (erythro or threo) present.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ) (ppm) |

| Carboxylic Acid (C=O) | ~170 - 180 |

| Phenyl (C-ipso) | ~135 - 140 |

| Phenyl (C-ortho, C-meta, C-para) | ~125 - 130 |

| Methine (C-Br) | ~45 - 60 |

| Methine (C-Br) | ~45 - 60 |

Note: These are approximate ranges and can be influenced by the solvent and stereochemistry.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The table below lists the major absorption frequencies.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic Acid C=O | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1200 |

| C-Br | Stretching | 700 - 500 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid

-

Bromine (Br₂)

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve trans-cinnamic acid in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Analysis

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis.

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).[1]

-

-

Data Acquisition: Place the prepared sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Spectroscopic Analysis Workflow

Caption: A diagram showing the general workflow for NMR and IR spectroscopic analysis.

Data Interpretation and Structural Correlation

The spectroscopic data presented in this guide are consistent with the molecular structure of this compound. The following diagram illustrates the correlation between the key structural features and their expected spectroscopic signals.

Structure-Spectra Correlation

Caption: A diagram illustrating the relationship between the molecular structure and its NMR and IR data.

References

Physical and chemical properties of 2,3-Dibromo-3-phenylpropanoic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromo-3-phenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental methodologies, and visual representations of its chemical behavior.

Physical and Chemical Properties

This compound, also known as α,β-dibromohydrocinnamic acid, is a halogenated carboxylic acid.[1] Its properties are summarized below.

Physical Properties

The physical characteristics of this compound are presented in the following table for easy reference.

| Property | Value | Source |

| Molecular Formula | C9H8Br2O2 | [2][3] |

| Molecular Weight | 307.97 g/mol | [2][3] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 199-200 °C (decomposes) | [2][4][5] |

| Boiling Point | 321.5 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.914 g/cm³ (Predicted) | [2][4] |

| Solubility | Soluble in methanol. Very slightly soluble in water (0.55 g/L at 25 °C). | [1][6] |

| pKa | 2.21 ± 0.11 (Predicted) | [1] |

Chemical Properties

This compound is a relatively stable compound under standard conditions but exhibits reactivity characteristic of both a carboxylic acid and a vicinal dibromide.

-

Acidity : As a carboxylic acid, it can undergo typical reactions such as esterification.

-

Reactivity : The presence of two bromine atoms on adjacent carbons makes it susceptible to elimination reactions. Dehydrobromination has been studied in liquid ammonia.[1] It is also used in the one-pot synthesis of enynes via microwave irradiation.[1] The decarboxylative elimination of this compound to form E or Z 1-bromo-2-phenylethylene is a key reaction that demonstrates the effect of solvent on the stereochemical course of the reaction.[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum | Key Features | Source |

| ¹H NMR | Signals corresponding to the phenyl protons, as well as the methine protons at the 2 and 3 positions of the propanoic acid chain. The carboxylic acid proton signal is also present. | [3][9][10] |

| ¹³C NMR | Resonances for the phenyl carbons, the carboxylic carbon, and the two carbons bearing the bromine atoms. | [3] |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretches. | [3][11] |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of bromine and the carboxyl group. | [3][12] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound from Cinnamic Acid

This protocol describes the bromination of trans-cinnamic acid to yield this compound.[13][14][15]

Materials:

-

trans-Cinnamic acid

-

Sodium bromide

-

Sodium perborate (B1237305)

-

Glacial acetic acid

-

2 M Hydrochloric acid (aqueous)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottomed flask (100 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottomed flask, add trans-cinnamic acid (2.0 g, 13.5 mmol), sodium bromide (3.26 g, 30.0 mmol), and sodium perborate (2.29 g, 15.0 mmol) in glacial acetic acid (25 mL).[14]

-

Stir the mixture at room temperature for 2 hours.[14]

-

Dilute the reaction mixture with 50 mL of 2 M aqueous HCl.[14]

-

Extract the product with diethyl ether (2 x 30 mL).[14]

-

Combine the organic extracts and wash with water (3 x 50 mL).[14]

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent, such as dilute ethanol, to yield pure this compound.[13]

Decarboxylative Elimination to 1-Bromo-2-phenylethylene

This protocol details the elimination reaction of this compound in the presence of a base.[16][17]

Materials:

-

This compound (300 mg)

-

Dry acetone (B3395972) (5 mL)

-

Potassium carbonate (300 mg)

-

10 mL round-bottom flask

-

Reflux condenser

-

Hot water bath

-

TLC plate and chamber

-

Developing solvent (4:1 Hexane:Ethyl Acetate)

-

UV lamp

-

Potassium permanganate (B83412) stain

-

Methylene (B1212753) chloride

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 300 mg of this compound in 5 mL of dry acetone in a 10 mL round-bottom flask.[16]

-

Spot the starting material on a TLC plate.[16]

-

Add 300 mg of potassium carbonate to the flask.[16]

-

Attach a reflux condenser and heat the mixture in a hot water bath at approximately 80°C for 1 hour.[16]

-

After cooling, evaporate the acetone.[16]

-

Add approximately 5 mL of distilled water to the residue; a yellow oil should form.[16]

-

Extract the product with methylene chloride (3 x 2 mL).[16]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[16]

-

Filter the solution and spot the product mixture on the same TLC plate as the starting material.[16]

-

Develop the TLC plate and visualize the spots under a UV lamp and/or by staining with potassium permanganate.[16]

-

Evaporate the solvent from the dried organic extract to obtain the product, 1-bromo-2-phenylethylene.[16]

Visualizations

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthesis workflow for this compound.

Caption: Key chemical reactions of this compound.

References

- 1. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID | 6286-30-2 [amp.chemicalbook.com]

- 5. 2,3-Dibromo-3-phenylpropionic Acid 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved This is the 1H NMR for 2,3-dibromo-3-phenylpropanoic | Chegg.com [chegg.com]

- 10. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR spectrum [chemicalbook.com]

- 11. Solved this is a IR spectrum for | Chegg.com [chegg.com]

- 12. α,β-Dibromohydrocinnamic acid [webbook.nist.gov]

- 13. prepchem.com [prepchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. csub.edu [csub.edu]

- 16. chegg.com [chegg.com]

- 17. nmr.oxinst.com [nmr.oxinst.com]

Solubility of 2,3-Dibromo-3-phenylpropanoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dibromo-3-phenylpropanoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents detailed experimental protocols for both the synthesis of the compound and a standardized method for determining its solubility.

Qualitative Solubility Data

While precise numerical data on the solubility of this compound is scarce, experimental literature indicates its solubility in several common organic solvents. This information is crucial for its synthesis, purification, and use in further chemical reactions. The qualitative solubility is summarized in the table below.

| Solvent | Solubility | Notes |

| Methanol | Soluble | Used as a washing solvent during synthesis to remove impurities. |

| Dilute Ethyl Alcohol | Soluble (especially when hot) | Commonly used for recrystallization to purify the crude product. |

| Dry Ether | Soluble | Used as a solvent for the synthesis of the compound from cinnamic acid. |

| Dry Acetone | Soluble | Used as a solvent in reactions involving the compound. |

| Dichloromethane (B109758) | Soluble | The starting material, cinnamic acid, is soluble in dichloromethane at room temperature, and the product, this compound, precipitates out as the reaction proceeds. |

| Glacial Acetic Acid | Soluble | Used as a solvent in an alternative synthesis method. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are well-documented. The following protocols are adapted from established laboratory procedures.

Protocol 1: Synthesis via Bromination of Cinnamic Acid in Ether

This method involves the direct addition of bromine to a solution of cinnamic acid in dry ether.

Materials:

-

Cinnamic acid (25 g)

-

Dry ether (100-125 mL)

-

Bromine (27 g)

-

Ice-water bath

-

Round bottom flask with a dropping funnel

-

Dilute sodium hydroxide (B78521) solution (for optional extraction)

-

Hydrochloric acid (for optional extraction)

-

Dilute ethyl alcohol (for recrystallization)

Procedure:

-

Dissolve 25 g of cinnamic acid in 100-125 mL of dry ether in a round bottom flask fitted with a dropping funnel.

-

Cool the flask in an ice-water bath.

-

Slowly add 27 g of bromine from the dropping funnel. The reaction can be vigorous in direct sunlight, so it is advisable to work in diffused light.

-

Continue the addition until the bromine color disappears, indicating the reaction is complete.

-

The product can be isolated in one of two ways:

-

Evaporation: Remove the ether by evaporation and recrystallize the residue from dilute ethyl alcohol.

-

Extraction: Shake the ether solution with a dilute solution of sodium hydroxide to form the sodium salt. Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound.

-

-

Collect the colorless leaflets of this compound by filtration. The expected melting point is around 195°C.

Protocol 2: Proposed Method for Quantitative Solubility Determination (Isothermal Saturation Method)

This protocol outlines a standard and reliable method for determining the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound (purified)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Add an excess amount of purified this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant liquid from each vial using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of the compound in each solvent in units of g/100 mL or mol/L based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

Caption: Synthesis Workflow for this compound.

Caption: Workflow for Quantitative Solubility Determination.

An In-depth Technical Guide on the Stability and Reactivity of 2,3-Dibromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2,3-dibromo-3-phenylpropanoic acid, a key intermediate in organic synthesis. The document details its thermal, photochemical, and pH stability, alongside its reactivity profile with nucleophiles, bases, and oxidizing/reducing agents. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and synthetic chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use and handling.

Introduction

This compound, a vicinal dibromide derivative of cinnamic acid, is a versatile building block in organic synthesis. Its chemical behavior is characterized by the interplay of the carboxylic acid functionality and the two bromine substituents on the aliphatic chain, one of which is at the benzylic position. This structure allows for a range of chemical transformations, making it a valuable precursor for the synthesis of various organic molecules, including potential pharmaceutical compounds. Understanding its stability and reactivity is crucial for its efficient utilization in synthetic pathways and for ensuring safe handling and storage.

Chemical and Physical Properties

This compound is a colorless, crystalline solid. The presence of two chiral centers gives rise to different stereoisomers, namely the erythro and threo diastereomers, which exhibit distinct physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| Melting Point | 195-204 °C (with decomposition) | [2][3] |

| pKa (predicted) | 2.21 ± 0.11 |

Stability Profile

The stability of this compound is a critical consideration for its storage and application in synthetic protocols.

Thermal Stability

Photochemical Stability

Specific studies on the photochemical stability of this compound are limited. However, vicinal dibromides, in general, can undergo photochemically induced dehalogenation.[4][5][6] Exposure to ultraviolet (UV) or visible light, especially in the presence of a photosensitizer, can lead to the formation of radical intermediates, which can then undergo further reactions, including elimination to form alkenes. Therefore, it is advisable to store the compound in amber-colored vials and protect it from direct light to prevent degradation.

pH Stability and Hydrolysis

The stability of this compound is significantly influenced by pH. The carboxylic acid group can be deprotonated under basic conditions, which can influence its reactivity, particularly in elimination reactions.

While specific hydrolysis kinetics for this compound are not well-documented, analogous compounds like bromoacetic acid undergo hydrolysis.[7] The presence of bromine atoms, especially the benzylic one, can make the molecule susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of hydroxy-substituted products. The rate of hydrolysis is expected to increase with increasing pH.

Reactivity Profile

The reactivity of this compound is dominated by elimination reactions, given the presence of two vicinal bromine atoms. However, it can also undergo other transformations.

Reactivity with Bases: Elimination Reactions

The most prominent reaction of this compound is its base-induced elimination, which involves both dehydrobromination and decarboxylation. This reaction is highly dependent on the reaction conditions, particularly the solvent, and can proceed through either an E1 or E2 mechanism.[8]

-

In protic solvents (e.g., water): The reaction tends to favor an E1 mechanism . The polar protic solvent stabilizes the formation of a benzylic carbocation intermediate, leading predominantly to the formation of the more stable trans-(E)-β-bromostyrene .[9]

-

In aprotic solvents (e.g., acetone): The reaction proceeds primarily through an E2 mechanism . This concerted elimination pathway results in the formation of the cis-(Z)-β-bromostyrene as the major product.[9]

The general workflow for this elimination reaction is depicted below:

Caption: Elimination reaction workflow of this compound.

Reactivity with Nucleophiles

While elimination is the dominant pathway in the presence of bases, nucleophilic substitution can also occur. The benzylic bromine atom is particularly susceptible to nucleophilic attack. However, due to competing elimination reactions, substitution is often a minor pathway.

Reactivity with Oxidizing Agents

As a general precaution, this compound should not be mixed with strong oxidizing agents. While specific studies on the oxidation of this compound are scarce, the presence of a benzylic C-H bond suggests that it could be susceptible to oxidation under harsh conditions, potentially leading to cleavage of the carbon-carbon bond and formation of benzoic acid derivatives.[10] Common strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions could lead to such transformations.[11][12][13]

Reactivity with Reducing Agents

The reduction of this compound can proceed via two main pathways: reduction of the carboxylic acid and reductive dehalogenation.

-

Reduction of the Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol.[14][15][16] Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.[17][18][19][20]

-

Reductive Dehalogenation: The vicinal dibromide can undergo reductive dehalogenation to form an alkene (cinnamic acid or its derivatives). This can be achieved using various reagents, including some reducing agents and metals.[21]

Experimental Protocols

Synthesis of this compound

A common and safer method for the synthesis of this compound involves the in situ generation of bromine from sodium bromide and an oxidizing agent.[22]

Materials:

-

trans-Cinnamic acid

-

Sodium bromide (NaBr)

-

Sodium perborate (B1237305) (NaBO₃·4H₂O)

-

Glacial acetic acid

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask, combine trans-cinnamic acid (1.0 eq), sodium bromide (2.2 eq), and sodium perborate (1.1 eq) in glacial acetic acid.

-

Stir the mixture at room temperature for approximately 2 hours.

-

Dilute the reaction mixture with 2 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Base-Catalyzed Elimination of this compound

The following protocol describes a general procedure for the elimination reaction.[22]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Solvent (e.g., water or acetone)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound and potassium carbonate in the chosen solvent in a round-bottomed flask.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the β-bromostyrene product.

-

The isomeric ratio of the product can be determined by techniques such as NMR spectroscopy.[9]

Conclusion

This compound is a reactive molecule with a stability profile that requires careful consideration during its handling, storage, and use in chemical synthesis. Its primary reactivity involves base-catalyzed elimination reactions, the outcome of which is highly dependent on the solvent system, providing a useful tool for stereoselective synthesis. While less explored, its reactivity towards nucleophiles, oxidizing agents, and reducing agents offers further avenues for synthetic transformations. This guide provides a foundational understanding of these properties, enabling researchers to better utilize this versatile chemical intermediate. Further quantitative studies on its stability and reaction kinetics would be beneficial for a more complete understanding of its chemical behavior.

References

- 1. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. csub.edu [csub.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Kinetics and mechanism of the oxidation of diols by acid permanganate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. 2,3-DIBROMO-3-PHENYLPROPIONIC ACID(6286-30-2) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. macmillanlearning.com [macmillanlearning.com]

- 17. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]

- 20. organic chemistry - Reduction using sodium borohydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 21. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]

- 22. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to the Friedel-Crafts Reaction with 2,3-Dibromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, exhibits unique behavior when applied to 2,3-Dibromo-3-phenylpropanoic acid. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and mechanistic considerations for the reaction of this substrate. While the di-halogenated nature of the starting material might suggest complex reaction pathways, literature indicates that under typical Friedel-Crafts conditions, the reaction proceeds as an alkylation to yield 2,3,3-triphenylpropionic acid. This document consolidates available data, presents detailed experimental methodologies for the synthesis of the starting material, and offers a representative protocol for its subsequent Friedel-Crafts reaction. Furthermore, it explores the theoretical basis for the observed reactivity and the improbability of intramolecular cyclization with this specific substrate.

Introduction to Friedel-Crafts Reactions

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a set of chemical reactions used to attach substituents to an aromatic ring.[1] These reactions are broadly classified into two main types: alkylation and acylation.[1] Both proceed via electrophilic aromatic substitution, where a strong electrophile attacks the electron-rich aromatic ring.[2]

-

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile.[3]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2][3] The electrophile in this case is a resonance-stabilized acylium ion.[4] A key advantage of acylation is that the product is a deactivated ketone, which prevents further substitution reactions.[1]

The choice of Lewis acid, solvent, and reaction temperature are critical parameters that can significantly influence the outcome of a Friedel-Crafts reaction.

The Substrate: this compound

This compound is a halogenated carboxylic acid typically synthesized from trans-cinnamic acid through the addition of bromine across the double bond. The presence of two bromine atoms and a carboxylic acid functional group makes it a versatile, albeit complex, substrate for further chemical transformations.

Intermolecular Friedel-Crafts Reaction of this compound

The reaction of this compound with an aromatic substrate, such as benzene (B151609), in the presence of a Lewis acid like aluminum chloride, proceeds as a Friedel-Crafts alkylation. The product of this reaction is 2,3,3-triphenylpropionic acid. Early reports on this reaction suggested a different, cyclized product, but this was later corrected by the work of Roderick A. Barnes and Adelina Costa Neto.

The proposed mechanism involves the formation of a carbocation at the benzylic position (C3) upon coordination of the Lewis acid with the bromine atom at this position. This carbocation is stabilized by the adjacent phenyl group. The second bromine atom at C2 likely plays a role in the initial stages but is ultimately substituted, along with the benzylic bromine, by phenyl groups from the benzene solvent.

Mechanistic Pathway

The following diagram illustrates the proposed logical flow for the formation of the electrophile and the subsequent Friedel-Crafts alkylation.

Caption: Logical workflow for the intermolecular Friedel-Crafts reaction.

Intramolecular Friedel-Crafts Reaction: A Theoretical Consideration

An intramolecular Friedel-Crafts reaction involves the cyclization of a molecule containing both an aromatic ring and a potential electrophilic center.[5] For this compound, an intramolecular reaction would require the propanoic acid chain to cyclize onto its own phenyl group.

However, the formation of a three-membered ring through such a pathway is highly unfavorable due to significant ring strain. Friedel-Crafts cyclizations are most successful in forming five- and six-membered rings.[5] Therefore, an intramolecular reaction of this compound under Friedel-Crafts conditions is not a feasible pathway. For an intramolecular reaction to occur, a second aromatic moiety would need to be appropriately positioned within the molecule.

The diagram below illustrates the general principle of an intramolecular Friedel-Crafts reaction, which is not observed for the title compound but is relevant for appropriately substituted analogs.

Caption: General signaling pathway for an intramolecular Friedel-Crafts reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the bromination of trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid

-

Glacial acetic acid

-

Bromine

-

Ice water

Procedure:

-

Dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of cinnamic acid. Maintain the temperature below 10°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature. The disappearance of the bromine color indicates the completion of the reaction.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a purified product.

Representative Protocol for Friedel-Crafts Reaction with Benzene

The following is a generalized protocol for the Friedel-Crafts reaction of this compound with benzene. This should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (use in excess as both solvent and reagent)

-

Concentrated hydrochloric acid

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride. Carefully add anhydrous benzene to create a stirred suspension. Cool the flask in an ice bath.

-

Substrate Addition: Dissolve this compound in anhydrous benzene and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid and HCl), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2,3,3-triphenylpropionic acid can be purified by recrystallization from a suitable solvent.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of the starting material and the subsequent Friedel-Crafts reaction based on typical laboratory procedures.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | trans-Cinnamic acid |

| Reagent | Bromine in glacial acetic acid |

| Reaction Time | 2-3 hours |

| Typical Yield | High (often >90%) |

| Purity | Can be improved by recrystallization |

Table 2: Representative Friedel-Crafts Reaction

| Parameter | Value/Condition |

| Substrate | This compound |

| Reagent/Solvent | Benzene (excess) |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Catalyst Loading | Stoichiometric or in excess |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours (monitor by TLC) |

| Expected Product | 2,3,3-Triphenylpropionic acid |

| Typical Yield | Variable, dependent on conditions |

Conclusion

The Friedel-Crafts reaction of this compound serves as an interesting case study in electrophilic aromatic substitution. Despite the presence of two halogen atoms, the reaction with benzene, catalyzed by a Lewis acid, proceeds as an alkylation to yield 2,3,3-triphenylpropionic acid. The structural constraints of the substrate preclude an intramolecular Friedel-Crafts pathway. The experimental protocols provided herein offer a foundation for the synthesis and subsequent reaction of this compound, which can be valuable for the development of novel molecular architectures in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions is recommended to maximize yields and purity of the desired products.

References

The Versatile Intermediate: A Technical Guide to the Applications of 2,3-Dibromo-3-phenylpropanoic Acid in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-3-phenylpropanoic acid, a derivative of cinnamic acid, is a highly functionalized molecule that serves as a versatile precursor and intermediate in a variety of organic transformations. Its rich stereochemistry and the presence of multiple reactive sites—two bromine atoms and a carboxylic acid group—allow for a diverse range of chemical manipulations. This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and key applications of this compound in modern organic chemistry. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a summary of relevant quantitative data. Furthermore, this document explores its potential in the synthesis of valuable organic compounds, including β-bromostyrenes, phenylpropiolic acid, and as a potential building block for more complex molecules, with implications for the pharmaceutical industry.

Introduction

This compound is a halogenated carboxylic acid that has garnered significant interest in the field of organic synthesis. The presence of vicinal bromine atoms and a carboxylic acid moiety on a phenyl-substituted propane (B168953) backbone makes it a valuable tool for the construction of a variety of organic scaffolds. The stereochemical outcome of its synthesis and subsequent reactions is a critical aspect that influences the structure and properties of the final products. This guide will delve into the fundamental aspects of this compound chemistry, providing researchers and drug development professionals with a detailed understanding of its synthetic utility.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the electrophilic addition of bromine to trans-cinnamic acid.[1][2] The stereochemistry of this reaction is of paramount importance, as it dictates the diastereomeric form of the product.

Stereochemistry of Bromination